molecular formula C46H80NO8P B1262662 PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) CAS No. 99265-04-0

PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0)

Cat. No. B1262662
CAS RN: 99265-04-0
M. Wt: 806.1 g/mol
InChI Key: YALZVLCVXOASDL-FZGNBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups specified at positions 1 and 2 are (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl and hexadecanoyl respectively. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

Scientific Research Applications

Metabolic Alterations in Lung Carcinoma

A study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) identified PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) among dysregulated metabolites in the plasma of mice with lung carcinoma xenografts. This phospholipid was involved in altered metabolic pathways such as glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid metabolism, highlighting its potential as a biomarker for lung carcinoma development (Wu, Chen, Li, & Liu, 2018).

Therapeutic Mechanism of Traditional Chinese Medicine

In another study, the therapeutic mechanism of Qi-Yu-San-Long Decoction on Lewis lung carcinoma in mice was explored using UPLC-QTOF/MS-based metabolomics. PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) was identified as one of the down-regulated metabolites, suggesting its role in the antitumor effect of the decoction. The research highlights its involvement in glycerophospholipid metabolism and other pathways, contributing to the understanding of traditional Chinese medicine's intervention mechanism (Wu et al., 2018).

properties

CAS RN

99265-04-0

Product Name

PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0)

Molecular Formula

C46H80NO8P

Molecular Weight

806.1 g/mol

IUPAC Name

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27-28,32,34,44H,6-7,9,11-13,15,17-19,22,25-26,29-31,33,35-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,28-27-,34-32-/t44-/m1/s1

InChI Key

YALZVLCVXOASDL-FZGNBNATSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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